molecular formula C10H17N3O2S B11639867 (2E)-2-[4-(5-methyl-2-oxotetrahydrofuran-3-yl)butan-2-ylidene]hydrazinecarbothioamide

(2E)-2-[4-(5-methyl-2-oxotetrahydrofuran-3-yl)butan-2-ylidene]hydrazinecarbothioamide

Cat. No.: B11639867
M. Wt: 243.33 g/mol
InChI Key: AGDSNSGMKSAUDM-WUXMJOGZSA-N
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Description

(2E)-2-[4-(5-methyl-2-oxotetrahydrofuran-3-yl)butan-2-ylidene]hydrazinecarbothioamide is a complex organic compound that belongs to the class of hydrazinecarbothioamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[4-(5-methyl-2-oxotetrahydrofuran-3-yl)butan-2-ylidene]hydrazinecarbothioamide typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:

  • Formation of the tetrahydrofuran ring.
  • Introduction of the methyl group at the 5-position.
  • Formation of the butan-2-ylidene moiety.
  • Coupling with hydrazinecarbothioamide under specific conditions such as temperature, solvent, and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[4-(5-methyl-2-oxotetrahydrofuran-3-yl)butan-2-ylidene]hydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides.

    Reduction: Formation of reduced derivatives.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-[4-(5-methyl-2-oxotetrahydrofuran-3-yl)butan-2-ylidene]hydrazinecarbothioamide can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicine, this compound could be explored as a potential therapeutic agent. Its efficacy, safety, and mechanism of action would be key areas of investigation.

Industry

In industrial applications, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-2-[4-(5-methyl-2-oxotetrahydrofuran-3-yl)butan-2-ylidene]hydrazinecarbothioamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2E)-2-[4-(5-methyl-2-oxotetrahydrofuran-3-yl)butan-2-ylidene]hydrazinecarbothioamide include other hydrazinecarbothioamides with different substituents. Examples include:

  • (2E)-2-[4-(5-methyl-2-oxotetrahydrofuran-3-yl)butan-2-ylidene]hydrazinecarboxamide
  • This compound derivatives with different alkyl groups.

Uniqueness

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H17N3O2S

Molecular Weight

243.33 g/mol

IUPAC Name

[(E)-4-(5-methyl-2-oxooxolan-3-yl)butan-2-ylideneamino]thiourea

InChI

InChI=1S/C10H17N3O2S/c1-6(12-13-10(11)16)3-4-8-5-7(2)15-9(8)14/h7-8H,3-5H2,1-2H3,(H3,11,13,16)/b12-6+

InChI Key

AGDSNSGMKSAUDM-WUXMJOGZSA-N

Isomeric SMILES

CC1CC(C(=O)O1)CC/C(=N/NC(=S)N)/C

Canonical SMILES

CC1CC(C(=O)O1)CCC(=NNC(=S)N)C

solubility

>36.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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